molecular formula C13H13HgN2O3 B14611113 2-Benzyl-3-methylpyridine;mercury(1+);nitrate CAS No. 57527-25-0

2-Benzyl-3-methylpyridine;mercury(1+);nitrate

Cat. No.: B14611113
CAS No.: 57527-25-0
M. Wt: 445.85 g/mol
InChI Key: WJSUVLSXFHRXEH-UHFFFAOYSA-N
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Description

2-Benzyl-3-methylpyridine;mercury(1+);nitrate is a complex chemical compound that combines an organic pyridine derivative with a mercury ion and a nitrate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methylpyridine typically involves the alkylation of 3-methylpyridine with benzyl halides under basic conditions. The mercury(1+) ion is then introduced through a reaction with a suitable mercury salt, such as mercury(II) nitrate. The final compound is obtained by combining the organic mercury complex with nitrate ions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methylpyridine;mercury(1+);nitrate can undergo various chemical reactions, including:

    Oxidation: The organic component can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The mercury ion can be reduced to its elemental form or other lower oxidation states.

    Substitution: The benzyl and methyl groups can participate in substitution reactions, especially under electrophilic or nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce elemental mercury.

Scientific Research Applications

2-Benzyl-3-methylpyridine;mercury(1+);nitrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-Benzyl-3-methylpyridine;mercury(1+) exerts its effects involves the interaction of the mercury ion with specific molecular targets. The mercury ion can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful as a biochemical probe or potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpyridine: Lacks the methyl group and mercury ion, making it less reactive in certain chemical reactions.

    3-Methylpyridine: Does not have the benzyl group or mercury ion, resulting in different chemical properties and applications.

    Mercury(II) nitrate: Contains mercury in a higher oxidation state and lacks the organic pyridine component.

Uniqueness

2-Benzyl-3-methylpyridine;mercury(1+);nitrate is unique due to the combination of an organic pyridine derivative with a mercury ion and nitrate group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

57527-25-0

Molecular Formula

C13H13HgN2O3

Molecular Weight

445.85 g/mol

IUPAC Name

2-benzyl-3-methylpyridine;mercury(1+);nitrate

InChI

InChI=1S/C13H13N.Hg.NO3/c1-11-6-5-9-14-13(11)10-12-7-3-2-4-8-12;;2-1(3)4/h2-9H,10H2,1H3;;/q;+1;-1

InChI Key

WJSUVLSXFHRXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CC2=CC=CC=C2.[N+](=O)([O-])[O-].[Hg+]

Origin of Product

United States

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